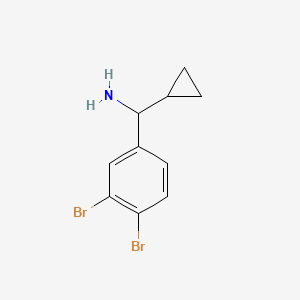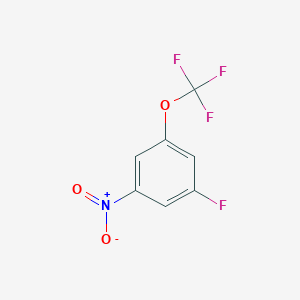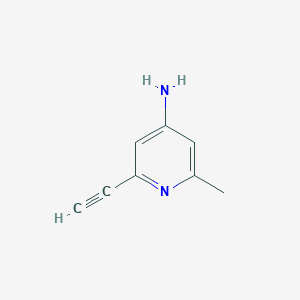![molecular formula C7H3Cl2FN2 B12965522 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dichloro-2-fluoroaniline with formic acid and a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted benzimidazoles with various functional groups.
- Oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
Chemistry: 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antifungal agent. Its derivatives are tested for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of industrial products.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
5,6-Dichloro-1H-benzo[d]imidazole: Similar structure but lacks the fluorine atom.
2-Fluoro-1H-benzo[d]imidazole: Similar structure but lacks the chlorine atoms.
5,6-Dichloro-2-methyl-1H-benzo[d]imidazole: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness: The presence of both chlorine and fluorine atoms in 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole makes it unique compared to its analogs. These halogen atoms enhance its reactivity and potential applications in various fields. The combination of these substituents can lead to unique biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H3Cl2FN2 |
|---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
5,6-dichloro-2-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H3Cl2FN2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12) |
InChI Key |
BSNZDISHDNBZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


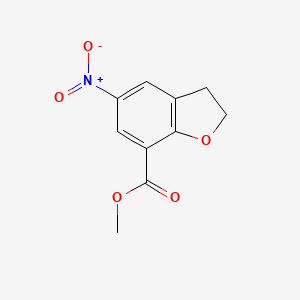

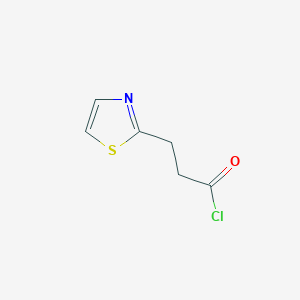

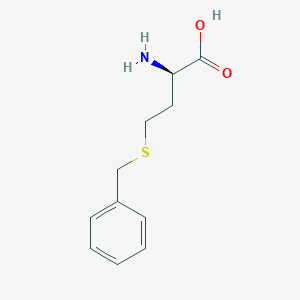

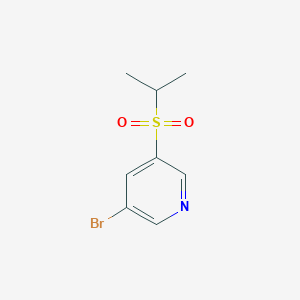

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)

